molecular formula C10H16ClNO B1433123 [2-(Benzyloxy)ethyl](methyl)amine hydrochloride CAS No. 66046-64-8

[2-(Benzyloxy)ethyl](methyl)amine hydrochloride

Cat. No. B1433123
CAS RN: 66046-64-8
M. Wt: 201.69 g/mol
InChI Key: VXRXNNADZPHTEC-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)ethylamine hydrochloride” is an organic compound with the CAS Number: 66046-64-8 . It has a molecular weight of 201.7 . The IUPAC name for this compound is 2-(benzyloxy)-N-methylethanamine hydrochloride . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “2-(Benzyloxy)ethylamine hydrochloride” is 1S/C10H15NO.ClH/c1-11-7-8-12-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Physical And Chemical Properties Analysis

“2-(Benzyloxy)ethylamine hydrochloride” is a powder at room temperature . It has a melting point of 107-108 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization of Derivatives

  • Piekarska-Bartoszewicz & Tcmeriusz (1993) explored the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucopyranoside and amino acids, using amination agents like amino acid methyl, ethyl or benzyl esters.

Chemical Reactions and Hydrolysis Studies

  • The work by Iwanami et al. (1964) involved the synthesis and hydrolysis of compounds, including 2-Oxo-3-ethoxycarbonylmethylenepiperazine, demonstrating the reactivity of similar compounds.

Analgesic Activity and Compound Synthesis

  • Rádl et al. (2000) synthesized 2-Benzoyl- and 2-(pyridylcarbonyl)-1-benzofuran-3-amines and tested their analgesic activity.

NMR Spectroscopy and Solid-State Analysis

  • A study by Temeriusz et al. (1997) used NMR spectroscopy in solution and solid-state for studying new ureido sugars, derivatives of dipeptides.

Amide Formation Mechanism in Aqueous Media

  • Nakajima & Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine in aqueous media.

Orthopalladation and Metalation Studies

  • The research by Vicente et al. (1997) focused on orthometalation of primary benzylamines and (2-phenylethyl)amine.

Control of Genotoxins in Hydrochloride Salt Preparation

  • Yang et al. (2009) studied the generation of ethyl chloride and methyl chloride during the preparation of tertiary amine hydrochloride salts.

Synthesis of Novel Chalcone Moiety and Antibacterial Evaluation

Functionalization of Poly(oxazoline)s

  • The study by Podevyn et al. (2019) focused on the functionalization of poly(2-oxazoline)s using methyl bromoacetate as initiator.

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

N-methyl-2-phenylmethoxyethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-11-7-8-12-9-10-5-3-2-4-6-10;/h2-6,11H,7-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRXNNADZPHTEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Benzyloxy)ethyl](methyl)amine hydrochloride

CAS RN

66046-64-8
Record name [2-(benzyloxy)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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